molecular formula C22H16Cl2N2O2S B10979388 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10979388
M. Wt: 443.3 g/mol
InChI Key: RPPYDRCZSVNLED-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is an organic compound with a complex structure that includes a dichlorophenoxy group, a naphthyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with propionic acid under basic conditions, using triethylamine or potassium carbonate as a catalyst . The resulting ester is then reacted with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential toxicity and irritant properties of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another similar compound used as a herbicide.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of dichlorophenoxy, naphthyl, and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C22H16Cl2N2O2S/c1-13(28-20-10-9-15(23)11-18(20)24)21(27)26-22-25-19(12-29-22)17-8-4-6-14-5-2-3-7-16(14)17/h2-13H,1H3,(H,25,26,27)

InChI Key

RPPYDRCZSVNLED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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